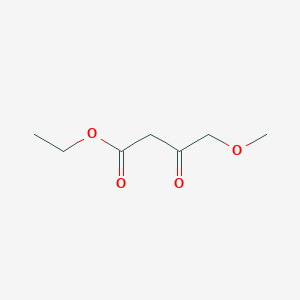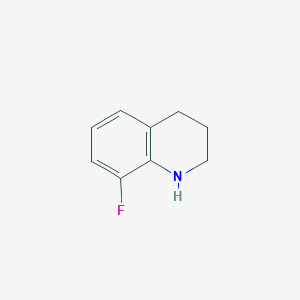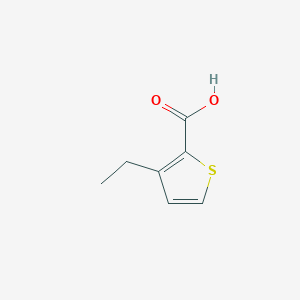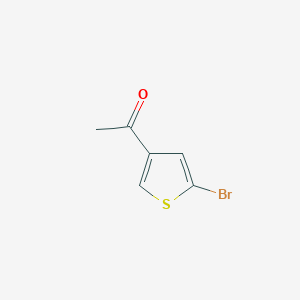
1-(5-Bromothiophen-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromothiophen-3-YL)ethanone is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C6H5BrOS and a molecular weight of 205.08 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-YL)ethanone can be synthesized through the bromination of 3-acetylthiophene. The process involves the addition of bromine to a solution of 3-acetylthiophene in acetic acid, followed by the addition of sodium acetate. The reaction mixture is stirred at room temperature overnight, and water is added to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1-(5-Bromothiophen-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
科学研究应用
1-(5-Bromothiophen-3-YL)ethanone is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its role as a precursor for drug development, particularly in the treatment of atherosclerosis.
Industry: Used in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of 1-(5-Bromothiophen-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an agonist of niacin receptors, GPR109a and GPR109b, which are involved in lipid metabolism and inflammatory responses . The compound’s effects are mediated through these pathways, influencing cellular processes and physiological outcomes.
相似化合物的比较
- 3-Acetylthiophene
- 2-Acetylthiophene
- 4-Acetyl-2-bromothiophene
Comparison: 1-(5-Bromothiophen-3-YL)ethanone is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKDDPMXRCHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506761 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-67-7 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
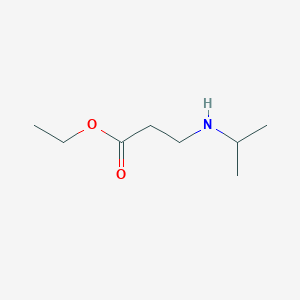

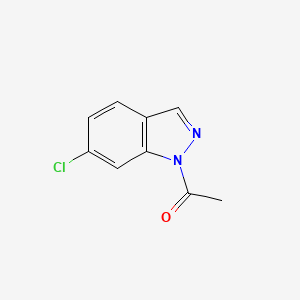
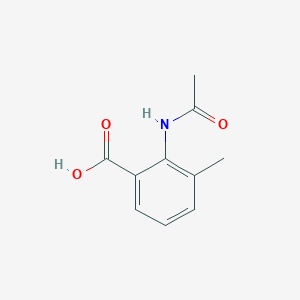

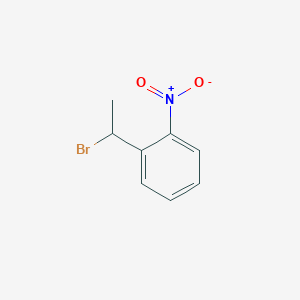
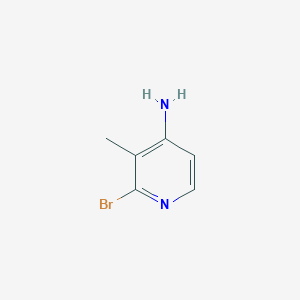
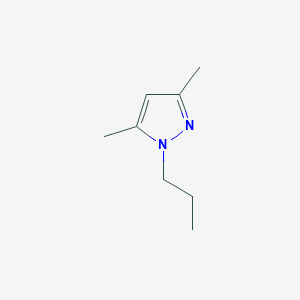
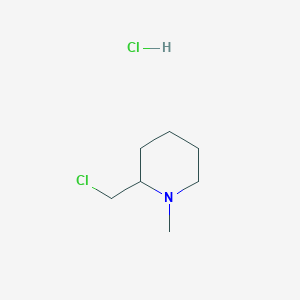
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
